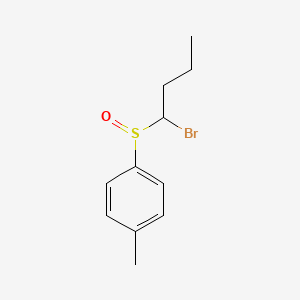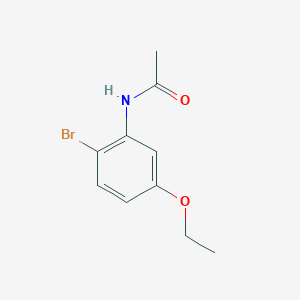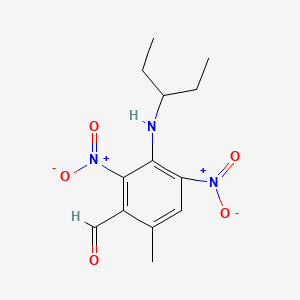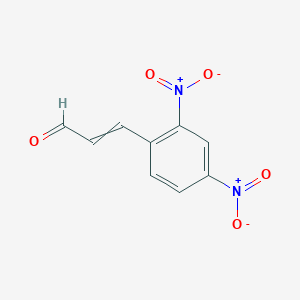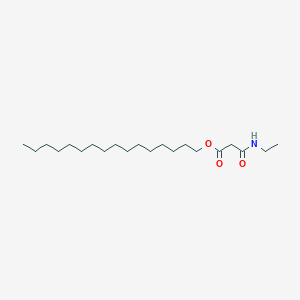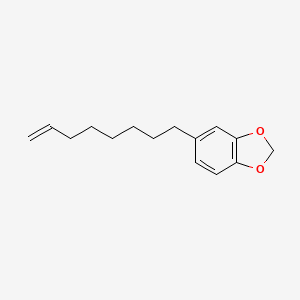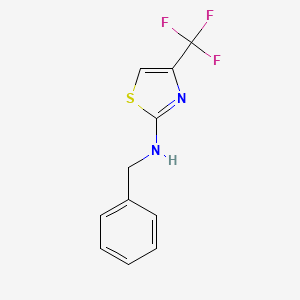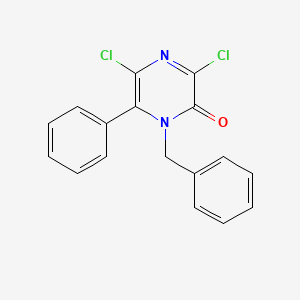![molecular formula C16H26O2Si B14264866 Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]- CAS No. 137314-06-8](/img/structure/B14264866.png)
Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]- typically involves the reaction of appropriate silane precursors with organic compounds containing the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce different silane compounds .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]- involves its interaction with molecular targets through its functional groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing various pathways and processes. The specific pathways involved depend on the application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Disilanes: Organosilicon compounds containing Si-Si bonds, known for their unique electronic properties.
Trimethylsilanes: Compounds with three methyl groups attached to a silicon atom, commonly used in organic synthesis.
Phenylsilanes: Silanes with phenyl groups, used in the production of polymers and other advanced materials.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration .
Propiedades
Número CAS |
137314-06-8 |
|---|---|
Fórmula molecular |
C16H26O2Si |
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[(4-prop-2-enoxyphenyl)methoxy]silane |
InChI |
InChI=1S/C16H26O2Si/c1-7-12-17-15-10-8-14(9-11-15)13-18-19(5,6)16(2,3)4/h7-11H,1,12-13H2,2-6H3 |
Clave InChI |
QLBLRWRPPCWOIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


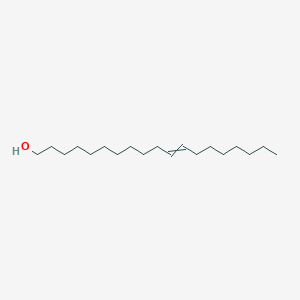
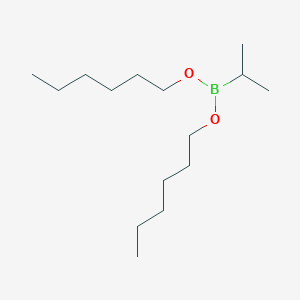
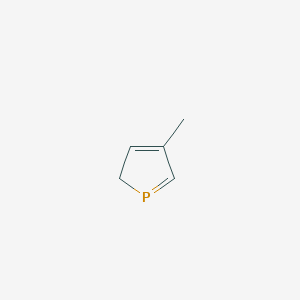
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

